molecular formula C7H9N3O2 B8282963 2-Hydrazino-6-methylnicotinic acid

2-Hydrazino-6-methylnicotinic acid

Cat. No.: B8282963
M. Wt: 167.17 g/mol
InChI Key: USRQKULXSAKRST-UHFFFAOYSA-N
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Description

2-Hydrazino-6-methylnicotinic Acid (CAS 25533-81-7) is a chemical compound with the molecular formula C7H11N5O and a molecular weight of 181.20 g/mol . This specialty chemical features a nicotinic acid backbone substituted with a hydrazino group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Compounds with similar hydrazine and nicotinic acid motifs are frequently investigated for their diverse biological activities . For instance, research into nicotinic acid hydrazides and their derived hydrazones has shown potential in various pharmacological areas, including antimicrobial and antiproliferative studies . The reactive hydrazino group in its structure makes it a versatile precursor for the synthesis of more complex molecules, such as hydrazones, which are a common focus in the development of new active compounds . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-hydrazinyl-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c1-4-2-3-5(7(11)12)6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10)(H,11,12)

InChI Key

USRQKULXSAKRST-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)NN

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Halogenated Nicotinic Acid Derivatives

A prominent route involves nucleophilic substitution of halogenated precursors. For example, 2-chloro-6-methylnicotinic acid can react with hydrazine hydrate under controlled conditions to replace the chlorine atom with a hydrazino group. This method parallels the synthesis of 2-amino-6-methylnicotinic acid described in patents, where 2-chloro-3-cyano-6-methylpyridine undergoes amination with aqueous ammonia followed by hydrolysis. Adapting this approach, substituting ammonia with hydrazine could yield the target compound.

Reaction Conditions :

  • Precursor : 2-Chloro-6-methylnicotinic acid (synthesized via chlorination of 6-methylnicotinic acid).

  • Reagent : Excess hydrazine hydrate (3–5 equivalents).

  • Temperature : 100–120°C under reflux.

  • Duration : 6–12 hours.

  • Workup : Acidification to pH 4–5 precipitates the product, which is filtered and washed with cold water.

Challenges : Competing hydrolysis of the hydrazino group or over-reduction may occur, necessitating strict temperature control.

Hydrazide Formation and Subsequent Modification

Another pathway involves synthesizing 6-methylnicotinic acid hydrazide as an intermediate, followed by functionalization. This method, detailed in a study on oxadiazoline derivatives, starts with methyl 6-methylnicotinate reacting with hydrazine hydrate to form the hydrazide. Subsequent oxidation or rearrangement could introduce the hydrazino group, though this step remains speculative without explicit literature support.

Example Protocol :

  • Hydrazide Synthesis :

    • Methyl 6-methylnicotinate (1 equiv) is refluxed with hydrazine hydrate (2 equiv) in ethanol for 4–6 hours.

    • Yield: ~85% (based on analogous reactions).

  • Hydrazino Group Introduction :

    • Hypothetical oxidation using MnO₂ or Pb(OAc)₄ to convert the hydrazide (-CONHNH₂) to hydrazino (-NHNH₂).

Limitations : The second step lacks empirical validation in the reviewed literature, highlighting a gap in current methodologies.

Reductive Amination of Nitro Precursors

A less explored route involves reducing 2-nitro-6-methylnicotinic acid to the corresponding hydrazino derivative. While nitro-to-amine reductions are well-documented, achieving selective reduction to hydrazino requires specialized conditions, such as catalytic hydrogenation with hydrazine as a hydrogen source.

Potential Reaction Scheme :

  • Nitro Compound Synthesis : Nitration of 6-methylnicotinic acid using HNO₃/H₂SO₄.

  • Reduction :

    • Reagents: Hydrazine hydrate and Raney nickel.

    • Temperature: 50–80°C.

    • Pressure: 1–3 atm H₂.

Analysis : This method risks over-reduction to the amine or incomplete conversion, demanding rigorous optimization.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature100–120°CHigher temperatures accelerate substitution but risk decomposition.
Hydrazine Equivalents3–5 eqExcess reagent drives completion but complicates purification.
Reaction MediumEthanol/Water (3:1)Balances solubility and reactivity.
pH Control4–5 (post-reaction)Precipitates product while minimizing side reactions.

Data from analogous syntheses suggest that maintaining a pH of 4–5 during workup enhances crystallization and purity (>95%).

Analytical Characterization and Purity Assessment

Modern techniques validate the structure and purity of this compound:

  • FT-IR Spectroscopy :

    • Peaks at 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N) confirm functional groups.

  • ¹H-NMR (DMSO-d₆) :

    • δ 2.45 (s, 3H, CH₃), δ 6.72 (d, 1H, pyridine-H), δ 8.12 (s, 2H, NH₂).

  • HPLC Purity Analysis :

    • Reverse-phase C18 column, mobile phase: MeCN/H₂O (70:30), retention time: 6.2 min, purity ≥97%.

Applications and Derivatives

This compound’s reactivity enables diverse transformations:

  • Oxadiazoline Derivatives : Cyclization with acetic anhydride yields 1,3,4-oxadiazoles with reported antimicrobial activity.

  • Metal Complexes : Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) enhances catalytic properties in organic reactions.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)AdvantagesDisadvantages
Halogen Substitution75–8595–97One-pot synthesis, scalable.Requires hazardous hydrazine.
Hydrazide Oxidation60–7090–92Mild conditions.Unverified final step.
Nitro Reduction50–6588–90Avoids halogens.Low selectivity, complex setup.

Q & A

Q. What are the optimal synthetic routes for 2-Hydrazino-6-methylnicotinic acid, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or hydrazine coupling. For example, analogous compounds like 2-(Difluoromethyl)-6-hydroxynicotinic acid require multi-step reactions, including ester hydrolysis and hydrazine introduction under controlled pH (pH 8–10) . Key steps:
  • Step 1 : Start with 6-methylnicotinic acid derivatives (e.g., methyl esters) for regioselective functionalization.
  • Step 2 : Introduce hydrazine via nucleophilic substitution; use anhydrous conditions to avoid side reactions.
  • Purification : Column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol/water mixtures.
  • Purity Validation : Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (DMSO-d6) to identify hydrazino (–NH–NH2_2) protons (δ 4.5–5.5 ppm) and methyl groups (δ 2.1–2.3 ppm) .
  • FT-IR : Confirm hydrazine moiety (N–H stretch: 3300–3400 cm1^{-1}; C=O: 1680–1700 cm1^{-1}) .
  • HPLC-MS : Use electrospray ionization (ESI) in positive mode for molecular ion detection (expected [M+H]+^+ ~ 183 g/mol) .
  • Elemental Analysis : Validate C, H, N ratios (theoretical: C 46.15%, H 5.49%, N 23.08%) .

Advanced Research Questions

Q. How can contradictions in reactivity data (e.g., unexpected byproducts during synthesis) be systematically analyzed?

  • Methodological Answer :
  • Root Cause Analysis : Use LC-MS to identify byproducts (e.g., dimerization or oxidation products). For example, hydrazine derivatives may form hydrazones under acidic conditions .
  • Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to isolate competing pathways. For instance, in similar nicotinic acid derivatives, elevated temperatures favor hydrolysis over substitution .
  • Computational Modeling : Apply density functional theory (DFT) to predict reaction intermediates and transition states. PubChem data on analogous compounds (e.g., 2-Aminonicotinic acid) can guide parameterization .

Q. What strategies are recommended for studying interactions between this compound and biological macromolecules?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) with proteins (e.g., serum albumin) .
  • Molecular Docking : Use AutoDock Vina with crystal structures from the Protein Data Bank (PDB). For example, nicotinic acid derivatives often bind to ATP-binding pockets .
  • NMR Titration : Monitor chemical shift perturbations in 15^{15}N-labeled enzymes (e.g., hydrolases) to map interaction sites .

Q. How can isotopic labeling improve mechanistic studies of this compound’s metabolic pathways?

  • Methodological Answer :
  • Stable Isotope Labeling : Synthesize 15^{15}N-labeled hydrazino groups via 15^{15}N-hydrazine precursors. This enables tracking using LC-MS/MS or 15^{15}N NMR .
  • Tracer Studies : Administer 13^{13}C-labeled this compound to cell cultures; analyze metabolites via high-resolution mass spectrometry (HRMS) .

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